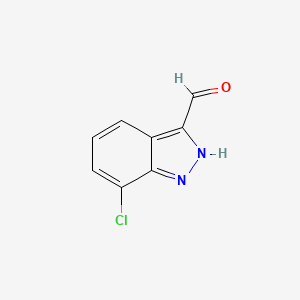

7-Chloro-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIRYFSRHLGYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646290 | |

| Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-02-8 | |

| Record name | 7-Chloro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Chloro-1H-indazole-3-carbaldehyde, a key intermediate in the development of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, and the targeted functionalization at the 3-position is of significant interest.[1][2] This document will delve into the mechanistic underpinnings of the most effective synthetic routes, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices. The primary focus will be on the nitrosation of 7-chloroindole, a robust and scalable method for the preparation of the title compound. We will also briefly explore alternative strategies and the challenges associated with them.

Introduction: The Significance of this compound

Indazole derivatives are at the forefront of modern drug discovery, exhibiting a wide range of biological activities, including but not limited to, kinase inhibition.[1] The aldehyde functionality at the C3 position of the indazole ring serves as a versatile synthetic handle, allowing for a variety of subsequent chemical transformations.[1] This makes this compound a valuable building block for the synthesis of complex molecules with therapeutic potential. The chloro-substituent at the 7-position can further modulate the electronic properties and metabolic stability of the final compounds, making this specific derivative particularly relevant for pharmaceutical research.

The Primary Synthetic Pathway: Nitrosation of 7-Chloroindole

The most direct and efficient method for the synthesis of this compound is the nitrosation of the corresponding 7-chloroindole. This reaction proceeds through a fascinating ring-opening and recyclization cascade, offering a high-yielding route under relatively mild conditions.[1][3]

Mechanistic Insights

The reaction is initiated by the in situ formation of a nitrosating agent from sodium nitrite and a mineral acid, such as hydrochloric acid. The electrophilic nitrosating agent attacks the electron-rich C3 position of the 7-chloroindole. The resulting intermediate undergoes a series of transformations, including the addition of water and subsequent ring-opening, ultimately leading to the formation of the more stable indazole ring system.[1][3]

Caption: Proposed mechanism for the nitrosation of 7-chloroindole.

Optimized Experimental Protocol

The following protocol is an optimized procedure adapted for the synthesis of substituted 1H-indazole-3-carboxaldehydes and is applicable to the synthesis of the 7-chloro derivative.[1][3]

Materials:

-

7-Chloroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water and DMF. Cool the solution to 0 °C using an ice bath. Slowly add 2 N aqueous HCl (2.7 mmol) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes at 0 °C.

-

Addition of 7-Chloroindole: Prepare a solution of 7-chloroindole (1.0 mmol) in DMF. Using a syringe pump, add the 7-chloroindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to minimize the formation of dimeric side products.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). For electron-deficient indoles, gentle heating may be required to drive the reaction to completion.[3]

-

Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate. Combine the organic layers and wash them with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Alternative Synthetic Strategies and Their Limitations

While the nitrosation of 7-chloroindole is the preferred method, it is instructive for the research scientist to understand why other common synthetic approaches are less viable for this particular transformation.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] It involves the use of a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).[5][8] However, in the case of indazoles, direct formylation at the C3 position using the Vilsmeier-Haack reaction is reported to be ineffective.[1] This is a critical consideration, as it prevents a seemingly straightforward one-step synthesis from 7-chloro-1H-indazole.

Caption: Ineffectiveness of the direct Vilsmeier-Haack formylation of 7-chloro-1H-indazole.

Multi-step Syntheses via Carboxylic Acid Intermediate

An alternative, albeit longer, route would involve the synthesis of 7-chloro-1H-indazole-3-carboxylic acid, followed by reduction to the corresponding aldehyde. Several methods exist for the synthesis of indazole-3-carboxylic acids, often starting from substituted anilines or nitrobenzenes.[9] For instance, a common precursor is isatin, which can be converted to an indazole-3-carboxylic acid through ring-opening, diazotization, and reductive cyclization.[10][11] However, this multi-step approach is less efficient than the direct nitrosation of the corresponding indole.

Data Summary

| Parameter | Nitrosation of 7-Chloroindole | Direct Vilsmeier-Haack Formylation of 7-Chloro-1H-indazole |

| Starting Material | 7-Chloroindole | 7-Chloro-1H-indazole |

| Key Reagents | Sodium nitrite, HCl, DMF | DMF, POCl₃ |

| Reaction Type | Electrophilic substitution followed by ring transformation | Electrophilic aromatic substitution |

| Effectiveness | High | Ineffective |

| Key Considerations | Slow addition of the indole is crucial to prevent side reactions. | This method is not suitable for the C3 formylation of indazoles. |

Conclusion

The synthesis of this compound is most effectively achieved through the nitrosation of 7-chloroindole. This method is not only direct but also amenable to scale-up, making it the preferred choice for both academic research and industrial applications. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are paramount for achieving high yields and purity. While alternative synthetic strategies exist for the construction of the indazole core, they are generally more laborious and less efficient for the direct introduction of the 3-carbaldehyde group. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

physicochemical properties of 7-Chloro-1H-indazole-3-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. As a derivative of indazole, a bicyclic structure composed of fused benzene and pyrazole rings, it serves as a crucial building block and key intermediate in the synthesis of a wide array of bioactive molecules.[1] The indazole scaffold is a well-recognized "bioisostere" of indole, and its derivatives are known to be potent kinase inhibitors, making them valuable in the development of targeted cancer therapies and other pharmaceuticals.[1]

The strategic placement of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 3-position provides a versatile molecular framework for further chemical modifications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification strategies, and ensure the reliable characterization of its derivatives. This guide provides a comprehensive technical overview of the core properties, spectroscopic profile, and handling of this compound, grounded in established scientific data.

Section 1: Core Physicochemical and Molecular Properties

The intrinsic properties of this compound dictate its behavior in chemical and biological systems. These foundational data points are essential for designing synthetic routes and for preliminary computational studies.

Molecular Structure

The structure consists of a bicyclic indazole core with a chlorine substituent on the benzene ring and an aldehyde functional group on the pyrazole ring.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compound. Predicted values, derived from computational models, are noted where experimental data is not available.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 885519-02-8 | [2][3] |

| Molecular Formula | C₈H₅ClN₂O | [2][3] |

| Molecular Weight | 180.59 g/mol | [3] |

| Appearance | Crystalline solid | General knowledge |

| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous solutions.[4] | Based on analogs |

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic chemistry. The combined data from NMR, IR, and Mass Spectrometry provide an unambiguous fingerprint of the molecule. While direct spectral data for this specific compound is limited in public literature, a reliable profile can be constructed based on data from structurally similar compounds, such as 5-Chloro-1H-indazole-3-carboxaldehyde.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, the N-H proton, and the three aromatic protons. The chemical shifts (δ) are highly diagnostic.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | > 13.0 | Broad Singlet (br s) | The acidic proton on the indazole nitrogen is typically downfield and may exchange with D₂O.[5] |

| CHO | ~ 10.2 | Singlet (s) | The aldehyde proton is highly deshielded and appears as a characteristic singlet.[5] |

| Aromatic CH (H4, H5, H6) | 7.5 - 8.2 | Multiplets (m) | The three protons on the chlorinated benzene ring will exhibit splitting patterns (doublets, triplets) based on their coupling with each other. |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for all eight carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | ~ 187 | The carbonyl carbon is the most downfield signal.[5] |

| Aromatic C-Cl | ~ 115-120 | The carbon atom directly bonded to chlorine. |

| Aromatic C-H | ~ 113 - 130 | Signals corresponding to the protonated aromatic carbons.[5] |

| Aromatic Quaternary C | ~ 140 - 145 | Bridgehead carbons and the C3 carbon attached to the aldehyde.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3300 | Medium, Broad | Characteristic of the N-H bond in the indazole ring.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=O Stretch (Aldehyde) | 1650 - 1670 | Strong | A very strong and sharp peak, indicative of the conjugated aldehyde carbonyl.[5] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Multiple bands corresponding to the vibrations of the aromatic rings.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound, confirming its elemental composition.

-

Low-Resolution MS (LRMS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl). Expect to see two peaks at m/z 180 and 182 in an approximate 3:1 ratio of intensity.

-

High-Resolution MS (HRMS): This technique provides the highly accurate mass, which can be used to confirm the molecular formula.

-

Calculated Exact Mass for C₈H₅³⁵ClN₂O [M-H]⁻: 179.0012.[5]

-

Section 3: Synthesis, Reactivity, and Stability

A deep understanding of the synthesis and chemical behavior of this compound is essential for its application as a synthetic intermediate.

Synthetic Pathway: Nitrosation of Indoles

A robust and common method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursor, in this case, 7-chloroindole.[1][5] This reaction involves the treatment of the indole with an acidic solution of a nitrite salt (e.g., sodium nitrite). The mechanism proceeds through an electrophilic attack on the electron-rich indole ring, followed by a ring-opening and subsequent ring-closure cascade to form the indazole product. This method is advantageous due to its mild conditions and applicability to a range of substituted indoles.[1]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

-

Reactivity: The molecule's reactivity is dominated by the aldehyde group, which is susceptible to nucleophilic attack, oxidation to a carboxylic acid (a common subsequent step in drug synthesis), and reduction to a primary alcohol. The N-H of the indazole ring can be readily alkylated or acylated to introduce further diversity.

-

Stability: The compound is stable under standard laboratory and recommended storage conditions.[6]

-

Incompatibilities: It should be kept away from strong oxidizing agents, which can react with the aldehyde group.[6] Avoid exposure to excessive heat, flames, and sparks.[6]

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The information below is a summary derived from typical Safety Data Sheets (SDS) for similar compounds.

-

Hazard Identification:

-

Handling Precautions:

-

Storage Conditions:

Section 5: Experimental Protocols

The following generalized protocols are provided as a guide for researchers. Specific quantities and conditions should be optimized based on the scale of the reaction and available laboratory equipment.

Protocol: Synthesis via Nitrosation of 7-Chloroindole

Causality: This protocol is based on the established method of converting indoles to indazole-3-carboxaldehydes.[5][8] The slow, controlled addition of the indole to the pre-formed nitrosating agent at low temperature is critical to minimize side reactions and improve the yield of the desired product.

-

Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and DMF.

-

Acidification: Slowly add 2N hydrochloric acid (HCl) dropwise to the cooled solution while maintaining the temperature at 0°C. Stir for 10-15 minutes.

-

Indole Addition: In a separate flask, dissolve 7-chloroindole in DMF. Using a syringe pump for controlled delivery, add the 7-chloroindole solution to the nitrosating mixture dropwise over a period of 1-2 hours. Maintaining a slow addition rate at 0°C is crucial.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Quench the reaction by pouring the mixture into water. Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel to obtain the pure this compound.

Protocol: Acquiring ¹H NMR Spectrum

Causality: This protocol ensures a high-quality, reproducible NMR spectrum for structural confirmation. The use of a deuterated solvent is necessary to avoid large solvent signals in the spectrum, and a known internal standard (TMS) provides a universal reference point for chemical shifts.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the structure.

-

Caption: Logical workflow for the analytical characterization of the synthesized compound.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound CAS#: 885519-02-8 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. afgsci.com [afgsci.com]

- 7. aksci.com [aksci.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 7-Chloro-1H-indazole-3-carbaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide range of biological targets. Among the various functionalized indazoles, 7-Chloro-1H-indazole-3-carbaldehyde stands out as a crucial intermediate, offering a reactive handle for the synthesis of complex molecules with significant therapeutic potential. This guide provides an in-depth overview of its chemical identity, synthesis, and its pivotal role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Compound Identification

Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 885519-02-8 | P&S Chemicals[1] |

| IUPAC Name | This compound | P&S Chemicals[1] |

| Chemical Formula | C₈H₅ClN₂O | P&S Chemicals[1] |

| Molecular Weight | 180.59 g/mol | PubChem |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NN=C2C=O | Inferred from isomeric data |

Synthesis of this compound: A Mechanistic Approach

The synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles via nitrosation is a well-established and efficient method.[2] This approach offers a direct route to the target compound from readily available starting materials.

Conceptual Workflow for the Synthesis of this compound

Caption: Synthetic pathway from 7-chloroindole to this compound.

Detailed Experimental Protocol (Adapted from Petit et al., 2018)

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles.[2]

Materials:

-

7-Chloroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel (or syringe pump), and magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath.

-

Generation of Nitrous Acid: While maintaining the temperature at 0 °C, slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the sodium nitrite solution. Stir the mixture under an inert atmosphere (argon or nitrogen) for 10-15 minutes. The formation of nitrous acid is the critical first step.

-

Indole Addition: In a separate flask, prepare a solution of 7-chloroindole (1 equivalent) in DMF.

-

Slow Addition: Using a syringe pump or a dropping funnel, add the 7-chloroindole solution to the vigorously stirred nitrosating mixture at a very slow rate (e.g., over 2 hours), ensuring the temperature remains at 0 °C. This slow addition is crucial to minimize the formation of dimeric byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash them sequentially with deionized water (3x) and then with brine (1x) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to yield pure this compound.

Causality Behind Experimental Choices:

-

In situ generation of nitrous acid: Nitrous acid is unstable and is therefore generated immediately before use from a stable salt (sodium nitrite) and a strong acid.

-

Low temperature and slow addition: The reaction of electron-rich indoles with nitrous acid can be highly exothermic and prone to side reactions, such as dimerization and polymerization. Maintaining a low temperature and adding the indole slowly ensures that the concentration of the reactive intermediates is kept low, favoring the desired reaction pathway.

-

Inert atmosphere: While not always strictly necessary, an inert atmosphere can prevent unwanted side reactions with atmospheric oxygen.

The Role of this compound in Drug Discovery

The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] The aldehyde functionality at the 3-position of this compound serves as a versatile synthetic handle for introducing a variety of substituents, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

The Privileged Indazole Scaffold in Kinase Inhibition

Caption: The indazole core as a key element in kinase inhibitor design.

The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP with the hinge region of the kinase active site. The rigid bicyclic structure provides a well-defined platform for orienting substituents into specific pockets of the kinase active site, thereby enhancing potency and selectivity.

Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse libraries of compounds for high-throughput screening. As the quest for more selective and potent kinase inhibitors continues, it is anticipated that this and other substituted indazole-3-carbaldehydes will play an increasingly important role in the development of the next generation of targeted therapies.

References

Foreword: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 7-Chloro-1H-indazole-3-carbaldehyde Derivatives

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to bind to a wide array of biological targets. The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2][3] Its structural rigidity, combined with the capacity for diverse substitutions, has made it a cornerstone in the development of numerous therapeutic agents.[4][5] Indazole-containing molecules have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][6] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this core, underscoring its clinical significance.[3][7]

This guide focuses on a specific, highly versatile subset of this family: derivatives of This compound . The strategic placement of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 3-position provides a rich platform for synthetic elaboration. The aldehyde function, in particular, serves as a critical chemical handle, allowing medicinal chemists to readily generate extensive libraries of carboxamides, carbohydrazides, and other analogues.[8][9][10] This guide will provide an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Synthetic Strategy and Derivatization

The foundation of exploring the biological potential of this compound class lies in a robust and flexible synthetic approach. The this compound core is an ideal starting point for generating chemical diversity.

Core Synthesis: From Indoles to Indazoles

A highly effective method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of corresponding indole precursors. This transformation, conducted under mild acidic conditions, allows for the efficient conversion of both electron-rich and electron-deficient indoles into the desired indazole-3-carbaldehyde scaffold.[10] This approach is favored for its operational simplicity and tolerance of various functional groups.

Derivatization at the C3-Position: A Gateway to Diversity

The true value of the this compound scaffold lies in the reactivity of its C3-aldehyde group. This electrophilic center is readily amenable to a host of classical organic transformations, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies.

Section 2: Anticancer Activity

The most extensively studied application of indazole derivatives is in oncology. These compounds interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Key Mechanisms of Antitumor Action

Derivatives of this compound exert their anticancer effects through several well-defined molecular mechanisms.

-

Protein Kinase Inhibition: This is a predominant mechanism of action. Indazoles are excellent "hinge-binding" fragments that can occupy the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[7][11] Targets include crucial signaling nodes like tyrosine kinases (e.g., VEGFR), serine/threonine kinases (e.g., Aurora kinases), and components of the PI3K/AKT/mTOR pathway.[7][12] Several commercial anticancer drugs, including Axitinib and Pazopanib, are indazole-based kinase inhibitors.[3][7]

-

Induction of Apoptosis: A critical feature of effective anticancer agents is the ability to induce programmed cell death. Indazole derivatives have been shown to trigger the intrinsic apoptotic pathway.[13][14] Mechanistically, this involves increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[13][15] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases like cleaved caspase-3.[13][14]

-

Cell Cycle Arrest & p53/MDM2 Pathway Modulation: By interfering with cell cycle progression, these compounds can halt proliferation. Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from completing mitosis.[16] Furthermore, specific derivatives can inhibit the interaction between the tumor suppressor p53 and its negative regulator MDM2, leading to p53 stabilization and subsequent apoptosis.[15][16][17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent anticancer activity.

-

Substituents at C5-Position: For 1H-indazole-3-amine derivatives, substitutions at the C5 position of the indazole ring are crucial. The presence of a para-fluorine on a phenyl ring at this position appears important for robust antitumor activity.[11]

-

Amide/Amine Substituents at C3-Position: The nature of the substituent attached via an amide or amine linkage at the C3 position profoundly impacts potency. For example, in one study, a derivative (compound 6o) with a 4-(trifluoromethyl)phenyl group showed a potent IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line.[11][15][16] This highlights the importance of electron-withdrawing groups on the terminal phenyl ring.

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic potential of representative indazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| 2f | 4T1 (Breast) | 0.23 | 6-(4-aminophenyl) at C3 | [13][14] |

| 2f | A549 (Lung) | 0.44 | 6-(4-aminophenyl) at C3 | [14] |

| 6o | K562 (Leukemia) | 5.15 | 1H-indazole-3-amine core | [15][16][18] |

| 6o | A549 (Lung) | 14.86 | 1H-indazole-3-amine core | [16] |

| 6q | K562 (Leukemia) | 5.61 | 2,4-difluoro substituent | [11] |

| 5k | Hep-G2 (Hepatoma) | 3.32 | Mercapto acetamide derivative | [11] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., K562, A549, PC-3, Hep-G2) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15][18]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control like 5-Fluorouracil.[18] Incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have emerged as promising anti-inflammatory agents, primarily through their modulation of the arachidonic acid cascade.

Mechanism of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: The primary anti-inflammatory mechanism for many indazoles is the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[19] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[20]

-

Inhibition of Pro-inflammatory Cytokines: Indazole derivatives can significantly suppress the production and release of pro-inflammatory cytokines. Studies have shown a concentration-dependent inhibition of key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19] For example, 6-nitroindazole demonstrated an IC50 value of 100.75 μM for the inhibition of IL-1β, comparable to the standard drug dexamethasone.[19]

-

ROS and Inflammasome Inhibition: Related indole-3-carbaldehyde structures have been shown to alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and preventing the activation of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[21]

Data Summary: In Vitro Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Reference |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [19] |

| Indazole | IL-1β Inhibition | 120.59 | [19] |

| Dexamethasone | IL-1β Inhibition | 102.23 | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method to determine the COX-1/COX-2 inhibitory activity of test compounds.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add the test compounds (dissolved in DMSO) at various concentrations to the wells. Incubate with the respective enzyme (COX-1 or COX-2) for 15 minutes at 37°C.

-

Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Quantify Prostaglandin: After a set time (e.g., 10 minutes), stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA (Enzyme Immunoassay) kit.

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Section 4: Antimicrobial and Antiparasitic Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The indazole scaffold has proven to be a valuable template for this purpose.

Spectrum of Activity

-

Antibacterial and Antifungal Effects: Indazole derivatives have demonstrated a broad spectrum of activity.[1] Modifications of the core, such as the synthesis of indole-3-aldehyde hydrazones, have yielded compounds with significant activity against bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans.[22][23] The introduction of other heterocyclic rings, like 1,2,4-triazole, can further enhance this activity.[24]

-

Antiparasitic Potential: Notably, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[25][26] In studies against three Leishmania species (L. infantum, L. tropica, and L. major), several derivatives exhibited strong to moderate activity, particularly against L. infantum.[25] This highlights the potential of the chloro-indazole scaffold in developing treatments for neglected tropical diseases.

Data Summary: Minimum Inhibitory Concentration (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Indolylbenzo[d]imidazoles | S. aureus (MRSA) | 3.9 - 7.8 | [22] |

| Indolylbenzo[d]imidazoles | C. albicans | 3.9 | [22] |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Moderate to Strong Activity | [25] |

| Indole hydrazones | S. aureus (MRSA) | 6.25 - 100 | [23] |

Note: MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A growth indicator like resazurin may be used to aid visualization.

Section 5: Conclusion and Future Perspectives

The derivatives of this compound represent a privileged and highly adaptable scaffold in medicinal chemistry. The strategic positioning of the chloro and carbaldehyde groups provides a robust platform for generating diverse molecular architectures with a wide range of biological activities. The compelling data in oncology, inflammation, and infectious diseases underscore the therapeutic potential of this compound class.

Future research should be directed towards several key areas:

-

Lead Optimization: Promising "hit" compounds identified from initial screens require further optimization to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

-

Elucidation of Novel Targets: While kinase inhibition is a well-established mechanism, further studies are needed to identify novel biological targets and pathways modulated by these derivatives.

-

In Vivo Validation: Compounds demonstrating high in vitro potency must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The systematic exploration of the chemical space around the this compound core will undoubtedly continue to yield novel candidates for the treatment of human disease.[26]

References

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jocpr.com [jocpr.com]

- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 18. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. turkjps.org [turkjps.org]

- 25. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

A Spectroscopic and Structural Elucidation of 7-Chloro-1H-indazole-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic signature of 7-Chloro-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the indazole core is prevalent in a range of pharmacologically active agents, particularly kinase inhibitors.[1] The strategic placement of a chloro substituent and a reactive carbaldehyde group offers a versatile scaffold for the synthesis of diverse molecular libraries.

Molecular Structure and Key Features

This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core. The key structural features include:

-

A pyrazole ring fused to a benzene ring.

-

A chlorine atom substituted at the 7-position of the benzene ring.

-

A carbaldehyde (formyl) group at the 3-position of the pyrazole ring.

The presence of the N-H proton on the pyrazole ring allows for tautomerism, though the 1H-indazole tautomer is generally the more stable form. The electron-withdrawing nature of both the chlorine atom and the carbaldehyde group significantly influences the electronic environment of the entire ring system, which is reflected in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for 5-Chloro-1H-indazole-3-carbaldehyde and the parent 1H-indazole-3-carboxaldehyde.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the three aromatic protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups, as well as the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data (in Acetone-d₆, 300 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Rationale for Prediction |

| 1-H (NH) | ~13.5 (broad singlet) | br s | - | The acidic N-H proton of indazoles typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring. This is consistent with the observed shift for the 5-chloro isomer (~13.28 ppm).[1] |

| 3-CHO | ~10.2 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. Its chemical shift is expected to be very similar to that of the 5-chloro isomer (10.19 ppm).[1] |

| H-4 | ~8.1 | d | ~8.0 | This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~7.3 | t | ~7.5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. Its chemical shift will be influenced by the adjacent chloro group at position 7. |

| H-6 | ~7.6 | d | ~7.0 | This proton is coupled to H-5, appearing as a doublet. The deshielding effect of the adjacent chlorine at C-7 will likely shift it slightly downfield compared to the unsubstituted analog. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data (in Acetone-d₆, 75 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Rationale for Prediction |

| C=O (Aldehyde) | ~187 | The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. This is consistent with the 5-chloro isomer (187.5 ppm).[1] |

| C-3 | ~145 | The carbon bearing the aldehyde group is expected to be significantly downfield due to the attachment of the electronegative oxygen and nitrogen atoms. |

| C-3a | ~141 | This is the bridgehead carbon atom shared by both rings. |

| C-4 | ~123 | This carbon is expected to be in the typical aromatic region. |

| C-5 | ~129 | The chemical shift of this carbon will be influenced by the neighboring chloro- and amino- functionalities of the fused rings. |

| C-6 | ~122 | This carbon is ortho to the carbon bearing the chlorine atom. |

| C-7 | ~130 | The carbon directly attached to the chlorine atom will be deshielded. |

| C-7a | ~114 | This is the other bridgehead carbon, typically found at a more upfield position in the aromatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted based on the characteristic absorptions of indazoles and aromatic aldehydes.

Predicted IR Data (neat, cm⁻¹)

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Rationale for Prediction |

| ~3250 | N-H Stretch | The N-H stretching vibration in indazoles typically appears as a broad band in this region, consistent with the 5-chloro isomer (3243 cm⁻¹).[1] |

| ~1660 | C=O Stretch (Aldehyde) | The carbonyl stretch of an aromatic aldehyde is very strong and sharp, expected in this region. The 5-chloro isomer shows this band at 1659 cm⁻¹.[1] |

| ~1600, ~1450 | C=C Stretch (Aromatic) | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |

| ~1100 | C-Cl Stretch | The carbon-chlorine stretching vibration is expected in this region of the fingerprint. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale for Prediction |

| [M]⁺ | 180/182 | The molecular ion peak will show a characteristic isotopic pattern for a compound containing one chlorine atom, with the M+2 peak having approximately one-third the intensity of the M peak. The calculated exact mass for C₈H₅ClN₂O is 180.0141. |

| [M-H]⁺ | 179/181 | Loss of a hydrogen atom is a common fragmentation pathway. |

| [M-CHO]⁺ | 151/153 | Loss of the formyl radical (CHO) is a characteristic fragmentation of aldehydes. |

| [M-Cl]⁺ | 145 | Loss of the chlorine atom. |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of substituted 1H-indazole-3-carboxaldehydes, adapted from established literature procedures.[1]

Synthesis: Nitrosation of Substituted Indoles

A common and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole derivative.[1]

Step-by-Step Methodology:

-

A solution of sodium nitrite (NaNO₂) in deionized water and DMF is cooled to 0 °C.

-

Hydrochloric acid (HCl) is added slowly to the solution, and the mixture is kept under an inert atmosphere (e.g., argon) for 10 minutes to generate the nitrosating agent.

-

A solution of the starting indole (in this case, 7-chloroindole) in DMF is then added slowly to the reaction mixture at 0 °C over a period of several hours using a syringe pump.

-

After the addition is complete, the reaction is allowed to stir at room temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS characteristics has been established. The provided experimental framework offers a solid foundation for the synthesis and characterization of this and other similar indazole derivatives. This information is intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and further utilization of this important chemical entity.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Chloro-1H-indazole-3-carbaldehyde

Foreword: The Privileged Indazole Scaffold and the Promise of 7-Chloro-1H-indazole-3-carbaldehyde

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, potent antitumor effects.[2][3] This versatility has led to the development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which feature the indazole core.[1] this compound, the subject of this guide, is a key synthetic intermediate for crafting more complex, biologically active molecules.[4][5] Although direct and extensive research on the specific therapeutic targets of this particular carbaldehyde is limited, its structural features, combined with the vast body of knowledge on analogous indazole-containing compounds, allow us to formulate well-grounded hypotheses regarding its potential biological targets. This guide will provide a comprehensive exploration of these potential targets, the underlying scientific rationale, and the experimental workflows required for their validation.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of the indazole scaffold, we can project several high-probability therapeutic targets for this compound and its derivatives.[2] The primary mechanism of action for many bioactive indazoles is the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer.[5]

Protein Kinase Inhibition: A Primary Avenue of Investigation

The indazole ring system is a highly effective pharmacophore for targeting the ATP-binding pocket of various protein kinases. The specific substitution pattern on the indazole core dictates the selectivity and potency of inhibition.

-

p21-Activated Kinase 1 (PAK1): Aberrant activation of PAK1 is strongly linked to tumor progression, making it a compelling target for anticancer therapies.[6] The 1H-indazole-3-carboxamide scaffold, a direct derivative of our lead compound, has been identified as a potent and selective inhibitor of PAK1.[6][7] It is hypothesized that this compound, or its carboxamide derivatives, would exhibit inhibitory activity against PAK1. The chloro- substitution at the 7-position may influence the compound's interaction with the kinase's active site.

-

Fibroblast Growth Factor Receptors (FGFRs): Several series of 1H-indazole derivatives have been developed as potent inhibitors of FGFR kinases, which are implicated in various cancers.[2][8] The indazole core is crucial for binding to the hinge region of the kinase domain.

-

Epidermal Growth Factor Receptor (EGFR): Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors, particularly for non-small cell lung cancer (NSCLC) cell lines.[2]

-

Other Potential Kinase Targets: The indazole scaffold has also been incorporated into inhibitors of Bcr-Abl, Extracellular signal-regulated kinases (ERK1/2), and Glycogen Synthase Kinase 3β (GSK-3β).[2][8][9]

The following diagram illustrates the central role of kinase inhibition in the potential therapeutic action of indazole derivatives.

Caption: Hypothesized Kinase Inhibition Pathway.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors, helping them evade the immune system. The 1H-indazole structure has been identified as a novel and potent pharmacophore for IDO1 inhibition.[2] Docking studies suggest that the indazole motif interacts effectively with the heme ferrous ion and hydrophobic pockets of the enzyme.[2]

Other Potential Non-Kinase Targets

The versatility of the indazole scaffold extends beyond kinase and IDO1 inhibition. Other potential targets include:

-

Estrogen Receptor (ER): Certain 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs), with potential applications in breast cancer treatment.[2]

-

Carbonic Anhydrases (CAs): Indazole derivatives have been explored as inhibitors of CAs, which are involved in various physiological and pathological processes.[8]

-

Lactoperoxidase: Some indazole derivatives have shown inhibitory effects on this antimicrobial enzyme.[10]

-

Thymidine Phosphorylase: Indazole-based thiadiazole hybrids have demonstrated inhibitory activity against this enzyme, which is involved in pyrimidine metabolism.[11]

Experimental Validation of Therapeutic Targets

A systematic approach is required to validate the hypothesized therapeutic targets of this compound. The following experimental workflow outlines the key steps.

Caption: Target Validation Workflow.

Detailed Experimental Protocols

1. Synthesis of 1H-Indazole-3-carboxamide Derivatives

Since the carbaldehyde is a reactive intermediate, converting it to more stable carboxamide derivatives is a crucial first step for biological evaluation.

-

Step 1: Oxidation of this compound to the Carboxylic Acid:

-

Dissolve this compound in a suitable solvent mixture (e.g., t-butanol and water).

-

Add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Quench the reaction, acidify the aqueous layer to precipitate the carboxylic acid, and collect by filtration.

-

-

Step 2: Amide Coupling:

-

Dissolve the resulting 7-Chloro-1H-indazole-3-carboxylic acid in an anhydrous polar aprotic solvent like DMF.

-

Add a coupling agent system, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), to activate the carboxylic acid.

-

Add the desired amine (e.g., ammonia for the primary carboxamide, or a substituted amine for further derivatization).

-

Stir the reaction at room temperature until completion.

-

Purify the final product by column chromatography.

-

2. In Vitro Kinase Inhibition Assay (Example: PAK1)

The inhibitory activity against a specific kinase can be determined using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.

-

Principle: This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

-

Procedure:

-

Prepare a reaction mixture containing the kinase (e.g., PAK1), a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

-

Add serial dilutions of the test compound (7-Chloro-1H-indazole-3-carboxamide derivative) to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

3. Cellular Proliferation Assay

The anti-proliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines.[12][13]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth.

-

Quantitative Data from Analogous Compounds

| Compound Class | Target | Assay | IC₅₀ Value | Reference |

| 1H-Indazole Amide Derivatives | ERK1/2 | Enzymatic | 9.3 ± 3.2 nM | [2] |

| 1H-Indazole Amide Derivatives | HT29 Cell Line | Cellular | 0.9 ± 0.1 µM | [2] |

| 1H-Indazol-3-amine Derivatives | Bcr-AblWT | Enzymatic | 0.014 µM | [2] |

| 1H-Indazol-3-amine Derivatives | K562 Leukemia Cells | Cellular | 6.50 µM | [2] |

| 1H-Indazole Derivatives | EGFRT790M | Enzymatic | 5.3 nM | [2] |

| 1H-Indazole-3-amine Derivatives | K562 Cell Line | Cellular | 5.15 µM | [12][13][14] |

Conclusion and Future Directions

This compound is a promising starting point for the development of novel therapeutic agents. Based on the extensive research on the indazole scaffold, it is highly probable that derivatives of this compound will exhibit potent inhibitory activity against various protein kinases and other therapeutically relevant targets. The immediate focus of future research should be on the synthesis of a library of derivatives, particularly 1H-indazole-3-carboxamides, and their systematic evaluation in a panel of biochemical and cell-based assays. Positive hits from these initial screens should then be subjected to more in-depth mechanistic studies to elucidate their precise mode of action. This structured approach will pave the way for the potential development of novel, indazole-based therapeutics for a range of diseases, most notably cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-indazole-3-carbaldehyde has emerged as a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the PARP inhibitor Niraparib. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving applications of this important heterocyclic compound. We will delve into the historical context of indazole synthesis, detail modern and efficient synthetic protocols for this compound, and discuss its broader utility in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the chemistry of this versatile molecule.

Introduction: The Indazole Core and Its Significance

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] First described by Emil Fischer, indazoles are relatively rare in nature but have been extensively explored in synthetic chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of the indazole ring allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.

This compound (CAS No. 885519-02-8) represents a strategically functionalized indazole derivative.[3] The presence of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 3-position makes it a highly valuable intermediate for the construction of more complex molecules. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indazole ring system, while the aldehyde group serves as a versatile handle for a variety of chemical transformations.

Historical Perspective and Discovery

The definitive "discovery" of this compound is not marked by a single seminal publication but rather its emergence as a critical intermediate in the patent literature, particularly in the context of synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors. Its significance grew with the development of Niraparib, an orally active PARP inhibitor.[4] The synthesis of Niraparib and its intermediates is detailed in several patents, which implicitly document the preparation of this compound as a necessary precursor.[4][5]

The synthesis of the indazole core itself has a rich history, with numerous methods developed over the years.[2] These methods often involve the cyclization of appropriately substituted benzene derivatives. A particularly relevant and modern approach for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of indoles, a transformation that has been optimized to provide high yields under mild conditions.[6]

Synthesis of this compound: A Modern Approach

A highly efficient and general method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indoles. This approach, optimized by Chevalier et al. in 2018, provides direct access to the target molecule from commercially available 7-chloroindole.[6]

Reaction Mechanism

The reaction proceeds through the formation of a nitroso-intermediate from the indole starting material, followed by a ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde. The optimized conditions, involving the slow addition of the indole to the nitrosating agent in a slightly acidic environment, are crucial for minimizing the formation of dimeric byproducts and achieving high yields.[6]

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Nitrosation of 7-Chloroindole

The following protocol is adapted from the optimized procedure described by Chevalier et al. for the synthesis of 1H-indazole-3-carboxaldehydes.[6]

Materials:

-

7-Chloroindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Syringe pump

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0°C.

-

Slowly add 2N aqueous hydrochloric acid (2.7 equivalents) to the solution and stir for 10 minutes at 0°C to generate the nitrosating agent.

-

In a separate flask, prepare a solution of 7-chloroindole (1 equivalent) in DMF.

-

Using a syringe pump, add the 7-chloroindole solution to the nitrosating mixture at 0°C over a period of 2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material (7-chloroindole) and the appearance of the product spot. The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O[3] |

| Molecular Weight | 180.59 g/mol [7] |

| CAS Number | 885519-02-8[3] |

| Appearance | Predicted to be a solid |

Predicted Spectroscopic Data:

¹H NMR (Predicted, in DMSO-d₆):

-

~14.2 ppm (br s, 1H): N-H proton of the indazole ring.

-

~10.2 ppm (s, 1H): Aldehyde proton (-CHO).

-

~8.1 ppm (d, 1H): Aromatic proton (H4).

-

~7.7 ppm (d, 1H): Aromatic proton (H6).

-

~7.4 ppm (t, 1H): Aromatic proton (H5).

¹³C NMR (Predicted, in DMSO-d₆):

-

~187 ppm: Aldehyde carbonyl carbon (C=O).

-

~143-110 ppm: Aromatic carbons of the indazole ring.

Infrared (IR) Spectroscopy (Predicted, KBr):

-

~3200-3400 cm⁻¹: N-H stretching vibration.

-

~1670-1690 cm⁻¹: C=O stretching vibration of the aldehyde.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~750-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS) (Predicted, ESI):

-

m/z: 181.01 (M+H)⁺, 179.01 (M-H)⁻. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.

Applications in Drug Discovery and Medicinal Chemistry

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the PARP inhibitor, Niraparib .[4]

Caption: The central role of this compound in the synthesis of Niraparib.

Beyond its role in Niraparib synthesis, the corresponding carboxylic acid, 7-chloro-1H-indazole-3-carboxylic acid, has been identified as an intermediate for the development of protein kinase B (Akt) inhibitors, suggesting a broader potential for this scaffold in oncology and other therapeutic areas.[9][10] The aldehyde functionality of the title compound allows for a wide range of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: To form imines, oximes, and hydrazones, which can be further modified.

-

Oxidation: To the corresponding carboxylic acid, which can then be converted to amides and esters.

This versatility makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion